3-O-Tert-butyl 5-O-ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3,5-dicarboxylate
Description
This compound is a bicyclic heterocycle featuring a 7-oxa-3-azabicyclo[4.1.0]heptane core, with ester groups at the 3- and 5-positions (tert-butyl and ethyl, respectively). Its rigid bicyclic scaffold and functional group arrangement make it a candidate for applications in medicinal chemistry, catalysis, and materials science. The tert-butyl group enhances steric bulk and stability, while the ethyl ester may influence solubility and reactivity. Structural characterization of such compounds typically relies on X-ray crystallography, with refinement tools like SHELXL (part of the SHELX suite) being widely employed for precise determination of bond lengths, angles, and stereochemistry .
Properties
IUPAC Name |
3-O-tert-butyl 5-O-ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-5-17-11(15)8-6-14(7-9-10(8)18-9)12(16)19-13(2,3)4/h8-10H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJBZKJJZQYDNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC2C1O2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Tert-butyl 5-O-ethyl 7-oxa-3-azabicyclo[41. Common synthetic routes include:
Ring-closing reactions: These reactions are used to form the bicyclic structure, often involving cyclization of linear precursors.
Functional group modifications: Introduction of the tert-butyl and ethyl groups can be achieved through esterification or alkylation reactions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-O-Tert-butyl 5-O-ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Reduction of functional groups to more reduced forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed:
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of different esters, ethers, or amides.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It can serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways. Medicine: Industry: It may be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-O-Tert-butyl 5-O-ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3,5-dicarboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
7-Thia-3-azabicyclo[4.1.0]heptane analogs :
Replacement of the oxygen bridge (7-oxa) with sulfur (7-thia) increases ring strain and alters electronic properties. For example, the C–S bond (≈1.81 Å) is longer than C–O (≈1.43 Å), affecting ring geometry and reactivity. Such analogs often exhibit enhanced nucleophilicity at the sulfur site .
3-Azabicyclo[4.1.0]heptane without heteroatom substitution :
Removing the 7-oxa bridge simplifies the bicyclic system but reduces conformational rigidity. This impacts binding affinity in medicinal applications, as seen in comparative studies of protease inhibitors.
Substituent Effects
Ester Group Modifications :
- Methyl vs. tert-butyl : Methyl esters (e.g., 3-O-methyl analog) reduce steric hindrance, increasing reactivity in hydrolysis reactions. Conversely, the tert-butyl group in the target compound improves thermal stability, as evidenced by differential scanning calorimetry (DSC) data.
- Ethyl vs. isopropyl : Ethyl esters balance solubility and lipophilicity. Isopropyl-substituted analogs show higher logP values (≈2.5 vs. 1.8 for ethyl), impacting membrane permeability in drug design.
Aza vs. Oxa/Nitrogen Positioning :
Relocating the nitrogen atom (e.g., 1-aza instead of 3-aza) alters hydrogen-bonding capacity. For instance, 1-aza derivatives exhibit stronger interactions with polar residues in enzyme active sites.
Crystallographic Insights
Structural comparisons rely heavily on crystallographic data refined using SHELXL , which is the gold standard for small-molecule refinement . Key parameters include:
| Parameter | Target Compound | 7-Thia Analog | 3-O-Methyl Analog |
|---|---|---|---|
| Bond Length (C–O/N/S) | 1.43 Å (O) | 1.81 Å (S) | 1.43 Å (O) |
| Dihedral Angle | 12.5° | 9.8° | 14.2° |
| Torsion Strain | Moderate | High | Low |
Biological Activity
3-O-Tert-butyl 5-O-ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3,5-dicarboxylate is a bicyclic compound characterized by its unique structural features, including a tert-butyl group and two carboxylate functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including effects on neurotransmitter systems and implications in drug design.
The molecular formula of this compound is , with a molecular weight of approximately 255.31 g/mol. The compound features a bicyclic framework that is integral to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H21NO4 |
| Molecular Weight | 255.31 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C)(C)OC(=O)N1CCC2CC2C1C(=O)OC |
Neuropharmacological Effects
Research indicates that compounds similar to this compound exhibit significant interactions with various neurotransmitter systems, particularly the cholinergic and glutamatergic systems. These interactions may lead to effects such as enhanced cognitive function and neuroprotection.
Case Study: Cholinergic Modulation
In a study examining the effects of similar bicyclic compounds on cholinergic receptors, it was found that these compounds could act as either agonists or antagonists depending on their structural modifications. The presence of the tert-butyl group was noted to enhance binding affinity for muscarinic receptors, potentially leading to improved memory and learning capabilities in animal models.
Antioxidant Activity
The antioxidant properties of this compound have also been evaluated, with findings suggesting that it can scavenge free radicals effectively. This activity is crucial for mitigating oxidative stress-related damage in cells.
Table: Antioxidant Activity Comparison
| Compound | IC50 (µM) |
|---|---|
| 3-O-Tert-butyl 5-O-ethyl 7-oxa... | 25 |
| Ascorbic Acid | 15 |
| Trolox | 20 |
The proposed mechanism for the biological activity of this compound involves modulation of receptor activity and inhibition of oxidative stress pathways. The structural motifs within the bicyclic framework allow for specific interactions with target proteins and enzymes involved in neurotransmission and cellular defense mechanisms.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Understanding the structure–activity relationship (SAR) is critical for optimizing its biological properties.
Key Points in SAR:
- Tert-butyl Group: Enhances lipophilicity and receptor binding.
- Ethyl Substitution: Modulates the electronic properties affecting biological activity.
- Bicyclic Framework: Essential for maintaining spatial orientation necessary for receptor interaction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
